PEG6-Tos

概述

描述

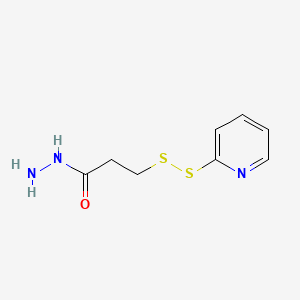

PEG6-Tos is a PEG derivative containing a hydroxyl group with a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The tosyl group is a very good leaving group for nucleophilic substitution reactions .

Synthesis Analysis

This compound is a PEG derivative containing a hydroxyl group with a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The tosyl group is a very good leaving group for nucleophilic substitution reactions .

Molecular Structure Analysis

This compound contains total 54 bond(s); 26 non-H bond(s), 8 multiple bond(s), 16 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 hydroxyl group(s), 1 primary alcohol(s), 4 ether(s) (aliphatic), and 1 sulfonate(s) (thio-/dithio-) .

Chemical Reactions Analysis

The tosyl group in this compound is a very good leaving group for nucleophilic substitution reactions . This compound is a PEG derivative containing a hydroxyl group with a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Physical And Chemical Properties Analysis

This compound is a PEG derivative containing a hydroxyl group with a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

科学研究应用

药物递送系统

聚乙二醇6-甲苯磺酸酯 (PEG6-Tos): 由于其亲水性聚乙二醇间隔基,在药物递送系统的开发中得到了广泛应用,该间隔基提高了其在水性介质中的溶解度 . 甲苯磺酰基的存在允许进一步衍生化,使其成为将药物与靶向配体或治疗性分子偶联的理想候选者。这通过促进药物的控释和靶向递送到体内的特定部位来增强药物的生物利用度和疗效。

PROTAC合成

在靶向蛋白质降解领域,聚乙二醇6-甲苯磺酸酯 (this compound) 在 PROTAC (PROteolysis TArgeting Chimeras) 的合成中用作重要的连接体 . PROTAC 是双功能分子,可将 E3 泛素连接酶招募到目标蛋白,导致其泛素化,随后被蛋白酶体降解。this compound 连接体在维持连接酶和目标蛋白之间适当距离方面起着重要作用,这对于形成功能性三元复合物至关重要。

生物偶联技术

聚乙二醇6-甲苯磺酸酯 (this compound): 是生物偶联策略中的重要组成部分,在该策略中,它被用于将各种生物分子连接到表面或其他分子上 . 其反应性甲苯磺酰基作为亲核取代反应的优良离去基团,能够将肽、蛋白质或寡核苷酸与聚乙二醇链偶联。这在创建生物传感器、诊断工具以及稳定酶和其他蛋白质方面具有应用价值。

纳米技术

在纳米技术中,聚乙二醇6-甲苯磺酸酯 (this compound) 用于修饰纳米粒子的表面性质 . 纳米粒子的聚乙二醇化提高了它们的稳定性、溶解度和生物相容性,这对医学应用(如成像、诊断和作为药物递送载体)尤为重要。

医学诊断

聚乙二醇6-甲苯磺酸酯 (this compound): 衍生物形成用于外科伤口闭合和止血的水凝胶 . 这些水凝胶在与体液接触后凝固,提供防止出血和感染的屏障。它们用于各种医疗场景,包括眼科和脊柱手术,并在伤口愈合后自然降解。

材料科学

在材料科学中,聚乙二醇6-甲苯磺酸酯 (this compound) 用于修饰色谱介质,以及作为毛细管电泳中的相改性剂 . 它改变了大分子的保留,并在分离过程中保持其结构稳定性。这对纯化复杂生物样品和分析大型生物分子至关重要。

体内

PEG6-Tos has been used in a variety of in vivo studies, including studies of cell migration, cell adhesion, and tissue engineering. It has also been used to study the effects of drugs on the body and to study the effects of gene expression.

体外

PEG6-Tos has been used in a variety of in vitro studies, including studies of cell proliferation, cell differentiation, and gene expression. It has also been used to study the effects of drugs on cells and to study the effects of gene expression.

作用机制

Target of Action

PEG6-Tos is a PEG derivative containing a hydroxyl group with a tosyl group . It is primarily used as a linker in the synthesis of PROTACs . PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Mode of Action

The hydrophilic PEG spacer in this compound increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The tosyl group is a very good leaving group for nucleophilic substitution reactions . This allows the this compound to bind to the target protein and the E3 ligase, facilitating the degradation of the target protein .

Pharmacokinetics

The hydrophilic peg spacer is known to increase solubility in aqueous media , which could potentially enhance absorption and distribution. The tosyl group being a good leaving group might influence metabolism and excretion

Result of Action

The primary result of the action of this compound is the degradation of the target protein . This can lead to various molecular and cellular effects depending on the function of the target protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially disrupt the disease pathway and alleviate disease symptoms.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH and temperature of the environment could potentially affect the stability and reactivity of the tosyl group Additionally, the presence of other molecules could influence the efficacy of this compound, as they could compete with the target protein for binding to the PROTAC

生物活性

PEG6-Tos has been found to have a variety of biological activities. It has been found to inhibit cell adhesion, cell migration, and cell proliferation. It has also been found to inhibit the expression of certain genes.

Biochemical and Physiological Effects

This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as proteases and phosphatases. It has also been found to affect the activity of certain hormones, such as insulin.

实验室实验的优点和局限性

PEG6-Tos has a number of advantages over other polymers in terms of its chemical and physical properties. It is highly stable, low in toxicity, and relatively low in cost. However, it is not suitable for use in long-term experiments, as it is not very stable over time.

未来方向

PEG6-Tos has a number of potential future applications. It could be used to study the effects of drugs on the body and to study the effects of gene expression. It could also be used to study the effects of environmental pollutants on the body. Additionally, it could be used to study the effects of nutrition on the body. It could also be used to study the effects of aging on the body. Finally, it could be used to study the effects of radiation on the body.

生化分析

Biochemical Properties

PEG6-Tos is a PEG derivative containing a hydroxyl group with a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The tosyl group is a very good leaving group for nucleophilic substitution reactions .

Molecular Mechanism

It is known that the tosyl group is a good leaving group for nucleophilic substitution reactions . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.

属性

IUPAC Name |

2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O8S/c1-16-2-4-17(5-3-16)26(19,20)25-15-14-24-13-12-23-11-10-22-9-8-21-7-6-18/h2-5,18H,6-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSODVVYOWINKAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[2,6-di(propan-2-yl)phenyl]carbamoylamino]-3-(1H-indol-3-yl)-2-methyl-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679121.png)

![(S)-2-(4'-Bromo-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid](/img/structure/B1679123.png)

![1-(tert-Butyl)-3-(2-((4-(diethylamino)butyl)amino)-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl)urea](/img/structure/B1679126.png)

![6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B1679128.png)

![N-{4-[(3-Bromophenyl)amino]quinazolin-6-Yl}propanamide](/img/structure/B1679130.png)

![4-(2,6-dichlorophenyl)-9-hydroxy-6-(3-(methylamino)propyl)pyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione](/img/structure/B1679135.png)

![Methyl 2-(2-chloroacetyl)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B1679143.png)